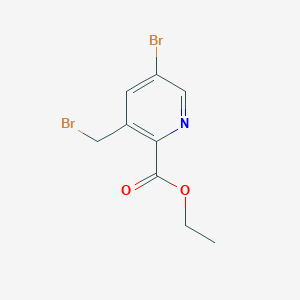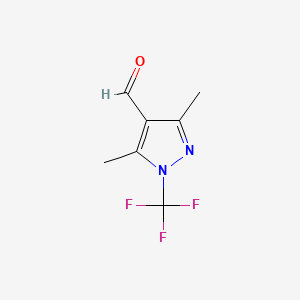
1-(2,4-Difluorobenzyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 g/mol . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,4-difluorobenzyl group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Difluorobenzyl)piperazin-2-one typically involves the reaction of 2,4-difluorobenzyl chloride with piperazin-2-one under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1-(2,4-Difluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorobenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of various functionalized compounds.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorobenzyl)piperazin-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluorobenzyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorobenzyl)piperidin-4-one: This compound has a similar structure but with a piperidin-4-one ring instead of a piperazin-2-one ring.
1-(3,4-Difluorobenzyl)piperazin-2-one: This compound differs in the position of the fluorine atoms on the benzyl group.
1-(2,4-Difluorophenyl)piperazine: This compound lacks the carbonyl group present in this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazin-2-one ring and the 2,4-difluorobenzyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12F2N2O |
|---|---|
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
1-[(2,4-difluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16/h1-2,5,14H,3-4,6-7H2 |
InChI-Schlüssel |
VMIHPVKVFQHBJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)







![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
